molecular formula C6H3I3 B010644 1,3,5-Triiodobenzene CAS No. 626-44-8

1,3,5-Triiodobenzene

Cat. No.: B010644
CAS No.: 626-44-8
M. Wt: 455.8 g/mol
InChI Key: WXLJJIHGDBUBJM-UHFFFAOYSA-N
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Description

1,3,5-Triiodobenzene is an aromatic compound with the molecular formula C6H3I3. It consists of a benzene ring substituted with three iodine atoms at the 1, 3, and 5 positions. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triiodobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triiodoaniline with sodium nitrite in the presence of copper(I) oxide. The reaction proceeds via the formation of a diazonium salt, which is then converted to this compound .

Experimental Procedure:

  • Finely ground sodium nitrite (1.95 g, 0.028 mol) is slowly added with stirring to sulfuric acid (3.5 mL).
  • A solution of 2,4,6-triiodoaniline (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL) is added dropwise with stirring and cooling to maintain the temperature below 20°C.
  • The resulting diazonium salt solution is added dropwise to a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL) with vigorous stirring.
  • The reaction mixture is brought to boiling and stirred for 30 minutes until nitrogen elimination ceases.
  • The mixture is cooled, kept for one day, poured into ice water (300 mL), and extracted with benzene (3×50 mL).
  • The benzene extracts are dried with anhydrous sodium sulfate, and the solvent is distilled off in vacuo. The residue is recrystallized from benzene to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidation states of iodine .

Scientific Research Applications

1,3,5-Triiodobenzene has several scientific research applications:

Comparison with Similar Compounds

  • 1,2,3-Triiodobenzene
  • 1,2,4-Triiodobenzene
  • 1,2,3,5-Tetraiodobenzene

Comparison: 1,3,5-Triiodobenzene is unique due to the symmetrical arrangement of iodine atoms on the benzene ring, which imparts distinct chemical and physical properties. In contrast, other triiodobenzene isomers have different substitution patterns, leading to variations in reactivity and applications. For example, 1,2,3-triiodobenzene and 1,2,4-triiodobenzene have different steric and electronic environments, affecting their chemical behavior .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, materials science, and medical research Its unique properties and reactivity make it a valuable tool in various scientific fields

Properties

IUPAC Name

1,3,5-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJJIHGDBUBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211647
Record name Benzene, 1,3,5-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-44-8
Record name 1,3,5-Triiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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